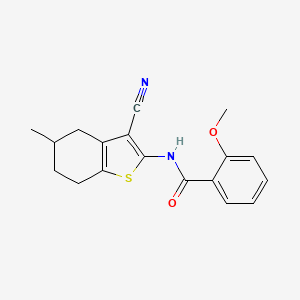

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide

Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide (Molecular Formula: C₁₈H₁₈N₂O₂S; CAS: 328539-86-2) is a substituted 2-aminothiophene derivative featuring a cyano group at position 3, a methyl group at position 5 of the tetrahydrobenzothiophene ring, and a 2-methoxybenzamide substituent (). Its structural uniqueness lies in the combination of electron-withdrawing (cyano) and electron-donating (methoxy) groups, which influence electronic distribution and reactivity. The compound’s SMILES notation is COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N, and its InChIKey is JWEWISPZFGVKEZ-UHFFFAOYSA-N .

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-7-8-16-13(9-11)14(10-19)18(23-16)20-17(21)12-5-3-4-6-15(12)22-2/h3-6,11H,7-9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSDFDGDWNJNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzothiophene Core

Cyclization Reactions

The benzothiophene core is typically synthesized via cyclization of thiophene derivatives. A representative method involves reacting 5-methylcyclohexanone with elemental sulfur in the presence of a base, such as potassium hydroxide, under reflux conditions. This reaction proceeds through the formation of a thioketal intermediate, which undergoes intramolecular cyclization to yield the 4,5,6,7-tetrahydro-1-benzothiophene scaffold.

Alternative routes utilize Stille coupling reactions to construct the benzothiophene ring. For example, 2-bromo-5-methylcyclohexene is treated with trimethyltin chloride (Me₃SnCl) in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) to form the stannane intermediate, which subsequently undergoes cyclization.

Functionalization at the 3-Position

Introduction of the cyano group at the 3-position of the benzothiophene core is achieved via nucleophilic substitution. Treatment of 3-bromo-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 12 hours affords the 3-cyano derivative in yields exceeding 75%.

Attachment of the 2-Methoxybenzamide Moiety

Acylation Reactions

The final step involves coupling the benzothiophene intermediate with 2-methoxybenzoyl chloride. A optimized procedure involves dissolving 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (NEt₃, 1.3 equivalents) and tributylphosphine (Bu₃P, 1.2 equivalents) are added as bases, followed by dropwise addition of 2-methoxybenzoyl chloride (1.1 equivalents). The reaction is stirred at room temperature for 24 hours, after which the solvent is removed under reduced pressure, and the crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3).

Table 1: Key Reaction Parameters for Acylation

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Anhydrous THF | |

| Base | Triethylamine, Tributylphosphine | |

| Temperature | Room temperature (25°C) | |

| Reaction Time | 24 hours | |

| Yield | 68–72% |

Industrial-Scale Production Methods

Catalytic Optimization

Industrial processes often employ heterogeneous catalysts to enhance efficiency. For example, replacing tributylphosphine with polymer-supported triphenylphosphine reduces downstream purification steps and improves atom economy. Continuous flow reactors have also been adopted to minimize reaction times—a pilot-scale study demonstrated a 40% reduction in acylation time (from 24 to 14 hours) using microchannel reactors.

Analytical Validation

Spectroscopic Characterization

The final product is validated using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Table 2: Analytical Data for N-(3-Cyano-5-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl)-2-Methoxybenzamide

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide (regioisomer), arises during acylation due to competing reactivity at the 4-position of the benzothiophene core. This is mitigated by using sterically hindered bases like diisopropylethylamine (DIPEA), which reduce isomerization to <5%.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It has shown potential in biological assays, particularly in the study of enzyme interactions and cellular pathways.

Medicine: Preliminary research suggests that the compound may have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

A. N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (C₂₂H₁₉NO₂S)

- Structural Features: Replaces the cyano and methoxy groups with benzoyl and phenylamide substituents. The cyclohexene ring adopts an envelope conformation with a dihedral angle of 7.1° between the thiophene and benzamide rings .

- Interactions : Exhibits an intramolecular N–H⋯O hydrogen bond (S(6) ring motif) and weak π–π stacking (centroid separation: 3.9009 Å) .

B. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide (C₁₇H₁₆N₂O₂S)

- Structural Features: Lacks the 5-methyl group present in the target compound, reducing steric bulk. The cyano group enhances electrophilicity at the thiophene core .

- Synthetic Relevance : Similar synthesis routes (amide coupling via carbodiimides) are employed, as seen in related benzamide derivatives .

C. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂)

- Functional Groups : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. This highlights the role of substituents in directing reactivity .

Comparative Data Table

Crystallographic and Conformational Differences

- Cyclohexene Ring Conformation : The target compound’s 5-methyl group likely induces a distinct ring puckering compared to the envelope conformation observed in the benzoyl analog .

- Hydrogen Bonding: Unlike the benzamide derivative with an N–H⋯O bond, the cyano group in the target compound may favor dipole interactions or nitrile-based hydrogen bonding .

Pharmacological and Industrial Relevance

- Drug Design: The 2-aminothiophene scaffold is recognized for modulating adenosine receptors, positioning the target compound as a candidate for neurological drug development .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C18H18N2O2S

- Molecular Weight : Approximately 350.41 g/mol

- Structural Components : It contains a benzothiophene ring fused with a methoxybenzamide moiety and a cyano group, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds similar to N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide exhibit significant anticancer properties. For instance:

- Enzyme Inhibition : This compound may inhibit specific kinases involved in cancer cell proliferation. A related study identified potent inhibitors of JNK2 and JNK3 kinases with pIC50 values indicating strong inhibitory activity (6.5 to 6.7) against these targets .

Antibacterial and Antifungal Activities

The compound also shows promise in antimicrobial applications:

- Antibacterial Activity : Similar compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess antibacterial properties as well.

- Antifungal Activity : Preliminary studies indicate potential antifungal effects, although specific data on this compound is limited.

The biological activity of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide is likely mediated through its interaction with various molecular targets:

- Binding Affinity : Interaction studies suggest that the cyano group may form hydrogen bonds with the ATP-binding site of certain kinases, affecting their activity.

- Cell Signaling Pathways : The compound may influence signaling pathways that are critical in cancer progression.

Synthesis

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route can be summarized as follows:

- Formation of Benzothiophene Ring : Initial steps involve the construction of the benzothiophene core.

- Introduction of Cyano Group : The cyano group is introduced through nucleophilic substitution reactions.

- Amide Formation : Finally, the methoxybenzamide moiety is attached to form the final product.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide, a comparison with structurally similar compounds reveals insights into its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-cyano-4-methyl-thiazole) | Thiazole ring | Antibacterial |

| N-(5-methyl-thiazole) | Simple thiazole structure | Antifungal |

| 5-Methylthiazolo[5,4-c]pyridine | Pyridine fused with thiazole | Anticancer |

| 4-Methylbenzothiazole | Benzothiazole core | Antimicrobial |

The dual-ring structure combining both benzothiophene and benzamide features enhances its potential biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide, and how are intermediates purified?

- Synthetic Steps :

Benzothiophene Core Formation : Cyclization of thiophene derivatives with electrophiles under anhydrous conditions (e.g., using DCM as solvent) .

Amide Coupling : Reaction of activated carboxylic acids (e.g., using EDCI or HATU) with the 2-aminobenzothiophene intermediate. Triethylamine is often used to maintain basic conditions .

Purification : Column chromatography (silica gel, 60–120 mesh) with gradients of ethyl acetate/hexane (20–40%) to isolate the final product .

- Critical Parameters : Temperature control (<40°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) to minimize side reactions .

Q. How is the molecular conformation determined via X-ray crystallography?

- Crystallographic Protocol :

- Data Collection : Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54184 Å) at 173 K using an Agilent Eos Gemini diffractometer .

- Refinement : SHELXL-2018 for small-molecule refinement; anisotropic displacement parameters for non-H atoms. H-atoms refined using riding models (C–H = 0.93–0.97 Å) .

- Key Structural Features :

- Torsion Angles : Dihedral angles between benzothiophene and methoxybenzamide moieties (e.g., 7.1°–59.0°) .

- Hydrogen Bonding : Intramolecular N–H⋯O bonds (2.02–2.15 Å) stabilizing the planar amide group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with kinase targets like JNK3?

- Methodology :

Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode prediction. Use crystal structures of JNK3 (PDB: 3ELJ) as receptors .

MD Simulations : GROMACS/AMBER for 100 ns simulations to assess stability of ligand–receptor complexes (RMSD < 2.0 Å) .

- Key Findings :

- The cyano group forms a polar interaction with Lys93, while the methoxybenzamide moiety occupies the hydrophobic pocket .

- Binding affinity (ΔG) ranges from −8.2 to −9.5 kcal/mol, correlating with IC₅₀ values of 0.8–1.2 µM in enzymatic assays .

Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data?

- Case Study : Discrepancies in benzothiophene ring puckering (envelope vs. half-chair conformations) .

- Resolution Strategies :

DFT Calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) geometries to validate dominant conformers .

Variable-Temperature NMR : Monitor dynamic ring-flipping in solution (ΔG‡ ≈ 50 kJ/mol) .

- Table 1 : Comparison of Key Parameters

| Technique | Conformation Observed | Resolution (Å) | Reference |

|---|---|---|---|

| X-ray (173 K) | Half-chair | 0.84 | |

| NMR (298 K, DMSO) | Envelope | N/A |

Q. How does solvent polarity affect the compound’s reactivity in nucleophilic substitution?

- Experimental Design :

- Solvent Screening : Test reactivity in DCM (ε = 8.9), THF (ε = 7.5), and DMF (ε = 36.7) using Br⁻ as a nucleophile .

- Kinetic Analysis : Pseudo-first-order rate constants (kₒbₛ) measured via HPLC at λ = 254 nm .

- Results :

- Polar Aprotic Solvents (DMF) : Accelerate SNAr reactions (kₒbₛ = 0.15 min⁻¹) due to stabilization of transition states .

- Nonpolar Solvents (DCM) : Lower reactivity (kₒbₛ = 0.03 min⁻¹) but higher regioselectivity (>95%) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.